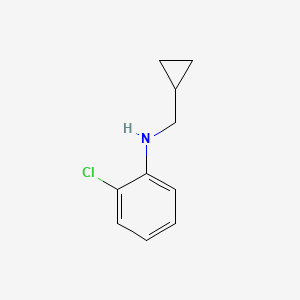
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an amino group, a chloro-substituted pyrazole ring, and a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Alkylation: The chlorinated pyrazole is alkylated with an appropriate alkyl halide to introduce the methyl group.
Amidation: The final step involves the reaction of the substituted pyrazole with an appropriate amine to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methyl-1h-pyrazole: Lacks the amino and butanamide groups.
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide: Similar structure but without the methyl group.
4-Chloro-3-methyl-1h-pyrazol-5-amine: Similar but lacks the butanamide moiety.
Uniqueness
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino group, chloro-substituted pyrazole ring, and butanamide moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C8H13ClN4O |
|---|---|
Peso molecular |
216.67 g/mol |
Nombre IUPAC |
2-amino-4-(4-chloro-3-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C8H13ClN4O/c1-5-6(9)4-13(12-5)3-2-7(10)8(11)14/h4,7H,2-3,10H2,1H3,(H2,11,14) |
Clave InChI |
LKYCCLODGODSED-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1Cl)CCC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



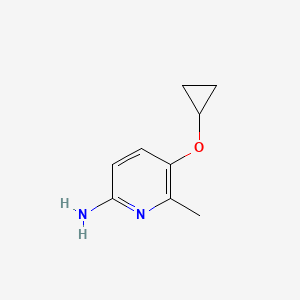
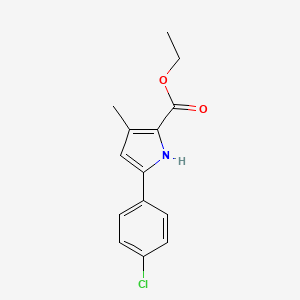

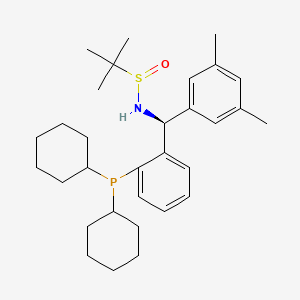
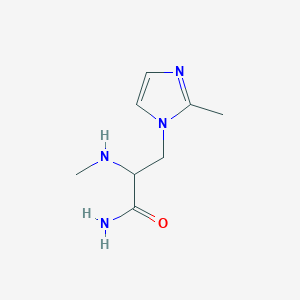
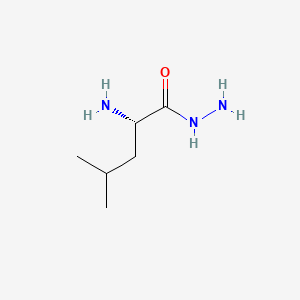

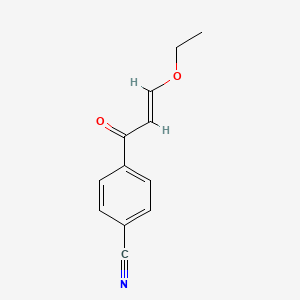
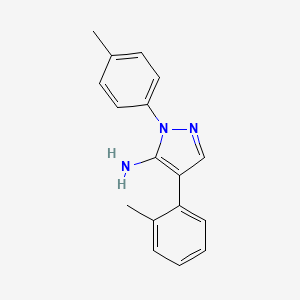


![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)
